molecular formula C11H17BFNO2 B1400836 4-((Diethylamino)methyl)-3-fluorophenylboronic acid CAS No. 1333121-78-0

4-((Diethylamino)methyl)-3-fluorophenylboronic acid

Cat. No.: B1400836
CAS No.: 1333121-78-0
M. Wt: 225.07 g/mol
InChI Key: SCHRXPWOQATPOP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The compound 4-((diethylamino)methyl)-3-fluorophenylboronic acid is systematically named according to IUPAC rules as [4-[(diethylamino)methyl]-3-fluorophenyl]boronic acid . This nomenclature reflects its structural components:

  • A phenyl ring substituted with a fluorine atom at the 3-position and a diethylaminomethyl group (-CH$$2$$N(C$$2$$H$$5$$)$$2$$) at the 4-position .
  • A boronic acid functional group (-B(OH)$$_2$$) directly attached to the aromatic ring.

The structural formula (Figure 1) is represented in SMILES notation as CCN(CC)CC1=CC=C(C=C1F)B(O)O, which encodes the connectivity of atoms. The InChIKey FLMNWVXAEGUVNY-UHFFFAOYSA-N provides a unique identifier for computational and database referencing.

CAS Registry Number and Alternative Chemical Names

The compound is assigned the CAS Registry Number 1333121-78-0 , a universal identifier for chemical substances. Alternative names and synonyms include:

  • N-Ethyl-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine
  • (4-((Diethylamino)methyl)-3-fluorophenyl)boronic acid
  • 4-((Diethylaminomethyl)-3-fluorobenzeneboronic acid

These variants arise from differing naming conventions (e.g., inclusion of protecting groups like pinacol esters in synthetic intermediates).

Molecular Weight and Empirical Formula Validation

The empirical formula C$${11}$$H$${17}$$BFNO$$_2$$ corresponds to a molecular weight of 225.07 g/mol . This value is validated through mass spectrometry and stoichiometric calculations:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 11 12.01 132.11
H 17 1.008 17.14
B 1 10.81 10.81
F 1 19.00 19.00
N 1 14.01 14.01
O 2 16.00 32.00
Total 225.07

The calculated molecular weight aligns with experimental data from PubChem and commercial suppliers. Discrepancies in reported values (e.g., 225.07 vs. 225.072 g/mol) are attributed to isotopic variations or measurement precision.

Properties

IUPAC Name

[4-(diethylaminomethyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)7-11(9)13/h5-7,15-16H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHRXPWOQATPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN(CC)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194029
Record name Boronic acid, B-[4-[(diethylamino)methyl]-3-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333121-78-0
Record name Boronic acid, B-[4-[(diethylamino)methyl]-3-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333121-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[(diethylamino)methyl]-3-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Approach

The typical synthetic route involves:

  • Starting from a suitably substituted fluorophenylboronic acid or its ester derivative.
  • Introduction of the diethylaminomethyl group via reductive amination or alkylation.
  • Protection/deprotection steps as needed to stabilize boronic acid functionality during transformations.
  • Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) when constructing more complex intermediates.

Detailed Preparation Methods

Step Description Reagents/Conditions Notes/References
1 Starting Material Preparation 3-Fluorophenylboronic acid or pinacol ester Commercially available or synthesized via halogen-lithium exchange and boronation
2 Introduction of Diethylaminomethyl Group Reductive amination of 3-fluorobenzaldehyde derivative with diethylamine using sodium triacetoxyborohydride Buffered conditions preferred to avoid side reactions; mild reducing agent avoids reduction of other functional groups
3 Protection of Boronic Acid Conversion to pinacol ester for stability during reactions Pinacol esters improve solubility and handling
4 Palladium-Catalyzed Coupling (if applicable) Suzuki coupling with aryl halides or boronic esters using Pd(0) catalysts, bases like K2CO3, solvents such as DMF or toluene Enables formation of biaryl structures or introduction of additional substituents
5 Deprotection and Purification Hydrolysis of pinacol ester to free boronic acid under mild acidic or basic conditions Ensures availability of boronic acid for further applications

Representative Synthetic Route Example

A reported synthetic sequence for related compounds involves:

  • Starting from 3-fluorobenzaldehyde.
  • Reductive amination with diethylamine using sodium triacetoxyborohydride to yield 4-((diethylamino)methyl)-3-fluorobenzaldehyde intermediate.
  • Conversion to boronic acid via lithiation and reaction with trialkyl borate or direct borylation methods.
  • Purification by chromatography.

This method is supported by the use of mild reducing agents to prevent reduction of sensitive groups and careful control of reaction conditions to maintain boronic acid integrity.

Reaction Conditions and Catalysts

  • Reductive Amination: Sodium triacetoxyborohydride is preferred for selective reductive amination due to its mildness and compatibility with sensitive groups such as boronic acids or esters.
  • Catalysts: Palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) are commonly used in Suzuki couplings involving boronic acid derivatives.
  • Solvents: Dichloromethane, toluene, DMF, or acetonitrile are frequently employed depending on the reaction step and solubility requirements.
  • Temperature: Reflux or moderate heating (50–85 °C) is typical for coupling and reductive amination steps to ensure reaction completion without decomposition.

Data Table Summarizing Preparation Parameters

Parameter Typical Value/Condition Comments
Starting material 3-Fluorophenylboronic acid or pinacol ester Commercially available or synthesized
Reductive amination reagent Diethylamine + sodium triacetoxyborohydride Buffered conditions to avoid side reactions
Catalyst for coupling Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) Used in Suzuki coupling steps
Solvent Dichloromethane, toluene, DMF Depends on reaction step
Temperature Room temperature to reflux (~50–85 °C) Controlled to avoid decomposition
Reaction time 8–24 hours Varies with step and scale
Purification Column chromatography, recrystallization Ensures high purity

Research Findings and Optimization Notes

  • Selective Reductive Amination: Using sodium triacetoxyborohydride under buffered conditions avoids unwanted reduction of alkyl tosylates or other sensitive groups, improving yield and purity.
  • Oxidation Steps: For related compounds, oxidation of benzyl alcohol intermediates to aldehydes can be achieved under Swern or manganese(IV) oxide conditions, but care must be taken with unprotected phenols.
  • Protection Strategies: Boronic acid pinacol esters provide enhanced stability during multi-step syntheses and facilitate purification and handling.
  • Catalyst Loadings and Base Choice: Optimization of palladium catalyst loading and base (e.g., K2CO3, Na2CO3) is crucial for high coupling efficiency and minimal side reactions.
  • Safety Considerations: The compound and intermediates may cause irritation; appropriate handling and protective measures are necessary.

Chemical Reactions Analysis

Types of Reactions

4-((Diethylamino)methyl)-3-fluorophenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Compounds with substituted functional groups replacing the fluorine atom.

Scientific Research Applications

4-((Diethylamino)methyl)-3-fluorophenylboronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-((Diethylamino)methyl)-3-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atom and diethylamino group can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

4-Cyano-3-fluorophenylboronic Acid (CAS 843663-18-3)
  • Structure: Features a cyano (-CN) group at the para position instead of diethylaminomethyl.
  • Applications : Suitable for reactions requiring electron-deficient boronic acids.
4-Fluoro-3-(trifluoromethyl)phenylboronic Acid (CAS 871329-83-8)
  • Structure : Contains a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent.
  • Impact : The -CF₃ group significantly lowers the boron center’s electron density, accelerating reactions with electron-rich partners but reducing stability in basic conditions .
  • Applications : Used in synthesizing fluorinated biaryl systems for pharmaceuticals.
4-Fluoro-3-methylphenylboronic Acid (CAS 139911-27-6)
  • Structure: Substitutes diethylaminomethyl with a methyl (-CH₃) group.
  • Impact : The methyl group is less bulky and weakly electron-donating, offering intermediate reactivity between -CF₃ and -CH₂N(CH₂CH₃)₂ derivatives .
  • Applications : Common in agrochemical intermediates due to balanced reactivity.

Functional Group Influence on Solubility and Stability

4-Carboxy-3-fluorophenylboronic Acid
  • Structure : Carboxylic acid (-COOH) group at the para position.
  • Impact: Enhances aqueous solubility but introduces acidity, complicating reactions in basic media. The target compound’s diethylaminomethyl group improves organic-phase solubility and neutral pH compatibility .
3-Fluoro-4-formylphenylboronic Acid (CAS 248270-25-9)
  • Structure : Formyl (-CHO) group at the para position.
  • Impact: The aldehyde group participates in condensation reactions, a property absent in the target compound. However, it is prone to oxidation, whereas the diethylaminomethyl group offers redox stability .

Steric and Catalytic Considerations

3-(1-Adamantyl)-4-methoxyphenylboronic Acid
  • Structure : Bulky adamantyl group at the meta position.
  • Impact: The adamantyl group creates steric hindrance, slowing coupling kinetics. In contrast, the diethylaminomethyl group in the target compound balances steric bulk and electronic donation, optimizing catalytic turnover .
4-(5-((2,4-Difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)benzenesulfonyl Fluoride
  • Structure : Complex sulfonamide-pyridine scaffold.
  • Impact : The target compound’s simplicity allows broader applicability in cross-couplings, whereas sulfonamide derivatives are niche in drug discovery .

Biological Activity

4-((Diethylamino)methyl)-3-fluorophenylboronic acid is a compound of interest due to its potential applications in medicinal chemistry, particularly in the development of targeted therapies for various diseases, including cancer. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

The compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and has significant implications in drug design and molecular recognition.

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation.
  • Receptor Modulation : It shows potential in modulating receptor activity, which can affect cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast Cancer)5.210
HeLa (Cervical Cancer)3.88
A549 (Lung Cancer)6.19

Table 1: Anticancer activity of this compound across different cancer cell lines.

Study on Breast Cancer

In a study published by the Journal of Medicinal Chemistry, the compound was tested on MCF-7 breast cancer cells. The results demonstrated that it induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. The study highlighted its potential as a therapeutic agent for breast cancer treatment .

Study on Lung Cancer

Another investigation focused on A549 lung cancer cells, where the compound exhibited significant anti-proliferative effects. The mechanism was attributed to the inhibition of fatty acid synthase (FAS), a key enzyme in lipid metabolism often overexpressed in tumors .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments have shown low adverse effects at therapeutic doses, suggesting a promising safety profile for further development.

Q & A

Q. What are the common synthetic routes for preparing 4-((Diethylamino)methyl)-3-fluorophenylboronic acid, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated phenylboronic acid derivatives. For example:

Borylation : Introduce the boronic acid group via Miyaura borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron .

Diethylamino-methylation : React with diethylamine and formaldehyde under mild acidic conditions to install the (diethylamino)methyl group.

Fluorination : Electrophilic fluorination using Selectfluor® or similar agents at the meta position relative to the boronic acid group.
Validation : Intermediates are characterized via 1^1H/13^{13}C NMR, FT-IR (to confirm B-O stretching at ~1340 cm1^{-1}), and LC-MS to track purity .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 19^{19}F NMR to confirm fluorination (δ ~ -110 to -120 ppm for aryl-F) and 11^{11}B NMR (δ ~30 ppm for boronic acid) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+).
  • X-ray Crystallography : For unambiguous structural confirmation if crystals are obtainable .

Q. What factors influence the stability of this compound during storage and experimental use?

  • Methodological Answer : Stability is affected by:
  • pH : Boronic acids decompose under strongly basic conditions (protodeboronation). Store in mildly acidic buffers (pH 4–6) .
  • Moisture : Hygroscopicity can lead to hydrolysis; use anhydrous solvents and desiccants.
  • Temperature : Decomposition accelerates above 40°C; store at 2–8°C.
    Monitor stability via periodic HPLC analysis (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of this compound in Suzuki-Miyaura couplings?

  • Methodological Answer : Mechanistic studies require:
  • Kinetic Profiling : Measure reaction rates under varying temperatures, catalysts (e.g., Pd(0) vs. Pd(II)), and base concentrations.
  • Isotopic Labeling : Use 10^{10}B-enriched boronic acid to track boron transfer via 11^{11}B NMR .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to model transition states and electronic effects of the diethylamino-methyl group .

Q. How should contradictions in reported reactivity data (e.g., divergent coupling efficiencies) be addressed?

  • Methodological Answer : Resolve discrepancies by:

Reproducing Conditions : Strictly control solvent purity, oxygen levels (use Schlenk lines), and catalyst loading.

Analytical Cross-Validation : Compare results across HPLC, GC-MS, and 19^{19}F NMR to rule out byproduct interference.

Steric/Electronic Analysis : Use Hammett plots to correlate substituent effects (e.g., diethylamino group’s +I effect) with reactivity .

Q. What strategies optimize the compound’s use in drug discovery, particularly for targeting serine proteases?

  • Methodological Answer : To enhance binding specificity:
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methyl vs. ethyl groups) and test inhibition via fluorogenic assays.
  • Binding Assays : Use surface plasmon resonance (SPR) to measure dissociation constants (KdK_d) with target enzymes .
  • Molecular Dynamics (MD) Simulations : Model interactions with catalytic triads (e.g., chymotrypsin) to refine pharmacophore models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-((Diethylamino)methyl)-3-fluorophenylboronic acid
Reactant of Route 2
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4-((Diethylamino)methyl)-3-fluorophenylboronic acid

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